molecular formula C8H8N2O2 B13636198 n-[(e)-(4-Nitrophenyl)methylene]methanamine CAS No. 59862-73-6

n-[(e)-(4-Nitrophenyl)methylene]methanamine

Cat. No.: B13636198
CAS No.: 59862-73-6
M. Wt: 164.16 g/mol
InChI Key: KXVFTZOZYASDRU-UHFFFAOYSA-N
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Description

n-[(e)-(4-Nitrophenyl)methylene]methanamine: is an organic compound with the molecular formula C8H8N2O2 It is characterized by the presence of a nitrophenyl group attached to a methylene bridge, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[(e)-(4-Nitrophenyl)methylene]methanamine typically involves the condensation reaction between 4-nitrobenzaldehyde and methanamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Nitrobenzaldehyde+MethanamineThis compound\text{4-Nitrobenzaldehyde} + \text{Methanamine} \rightarrow \text{this compound} 4-Nitrobenzaldehyde+Methanamine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: n-[(e)-(4-Nitrophenyl)methylene]methanamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of 4-aminophenylmethanamine.

    Substitution: Formation of various substituted methanamine derivatives.

Scientific Research Applications

Chemistry: n-[(e)-(4-Nitrophenyl)methylene]methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It is also employed in the development of probes for detecting specific biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives are explored for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of n-[(e)-(4-Nitrophenyl)methylene]methanamine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules . These interactions can affect cellular pathways and processes, making the compound useful in various research applications.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a nitrophenyl group and a methanamine group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in diverse applications.

Properties

CAS No.

59862-73-6

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-methyl-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C8H8N2O2/c1-9-6-7-2-4-8(5-3-7)10(11)12/h2-6H,1H3

InChI Key

KXVFTZOZYASDRU-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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